molecular formula C10H10INO2 B8123656 5-(Azetidine-1-carbonyl)-2-iodophenol

5-(Azetidine-1-carbonyl)-2-iodophenol

Cat. No.: B8123656
M. Wt: 303.10 g/mol
InChI Key: GZUBXXOSSOELFG-UHFFFAOYSA-N
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Description

5-(Azetidine-1-carbonyl)-2-iodophenol is a chemical compound characterized by its unique structure, which includes an azetidine ring, a carbonyl group, and an iodine atom attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidine-1-carbonyl)-2-iodophenol typically involves multiple steps, starting with the preparation of azetidine-1-carbonyl chloride. This intermediate can be reacted with 2-iodophenol under controlled conditions to form the desired compound. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the azetidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods can include the use of automated reactors and real-time monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(Azetidine-1-carbonyl)-2-iodophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as iodide ions (I⁻) or other halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or phenolic derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced phenol derivatives.

  • Substitution: Substitution reactions can result in the formation of various halogenated or alkylated derivatives.

Scientific Research Applications

5-(Azetidine-1-carbonyl)-2-iodophenol has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 5-(Azetidine-1-carbonyl)-2-iodophenol exerts its effects involves its interaction with molecular targets and pathways. The azetidine ring and iodine atom play crucial roles in its biological activity, influencing enzyme inhibition or activation, and modulating cellular signaling pathways.

Comparison with Similar Compounds

  • Azetidine-1-carbonyl chloride: A related compound used in organic synthesis.

  • 2-Iodophenol: A simpler phenolic compound without the azetidine ring.

  • 5-(Azetidine-1-carbonyl)pyrazin-2-yl: A compound with a similar azetidine structure but different functional groups.

Uniqueness: 5-(Azetidine-1-carbonyl)-2-iodophenol stands out due to its combination of the azetidine ring and iodine atom, which provides unique reactivity and potential biological activity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

azetidin-1-yl-(3-hydroxy-4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2/c11-8-3-2-7(6-9(8)13)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUBXXOSSOELFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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